

Solubility Profile of 3-Allylbenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Allylbenzaldehyde

CAS No.: 21156-91-2

Cat. No.: B3049592

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Executive Summary & Structural Disambiguation

3-Allylbenzaldehyde (3-(2-propenyl)benzaldehyde) is a lipophilic organic intermediate used primarily in the synthesis of functionalized heterocycles and pharmaceutical analogs. Its solubility behavior is governed by the competition between its polar aldehyde moiety and its dominant non-polar aromatic-allyl framework.

Critical Identity Check: Researchers frequently confuse this compound with its ether analog. Ensure you are working with the carbon-linked isomer.

Feature	3-Allylbenzaldehyde (Target)	3-(Allyloxy)benzaldehyde (Common Analog)
Structure	Allyl group attached to Carbon-3 of ring	Allyl group attached to Oxygen at position 3
Linkage	C-C bond (Stable)	C-O-C ether linkage
CAS	21156-91-2	28752-82-1
Polarity	Lower (More Lipophilic)	Higher (Ether oxygen adds polarity)

Physicochemical Profile

The solubility of **3-allylbenzaldehyde** is dictated by its LogP (partition coefficient) and lack of hydrogen bond donors.

- Physical State: Clear, colorless to pale yellow liquid (Oil).
- Molecular Weight: 146.19 g/mol [.\[1\]](#)
- Estimated LogP: 2.6 – 2.9 (Lipophilic).
- Dipole Moment: Moderate (due to the carbonyl group), allowing solubility in polar aprotic solvents.

Thermodynamic Solubility Mechanism

The dissolution of **3-allylbenzaldehyde** in organic solvents is driven by London Dispersion Forces (allyl/phenyl interaction) and Dipole-Dipole interactions (carbonyl group).

- In Water: The hydrophobic effect dominates. The energy cost to disrupt the water hydrogen-bonding network is too high for the weak dipole of the aldehyde to overcome. Result: Immiscible.
- In Hexanes: Soluble, but interactions are purely dispersive. Often used as a non-polar mobile phase component.
- In Chlorinated Solvents (DCM/CHCl₃): Highly soluble due to favorable dipole-dipole alignment and polarizability matching.

Solubility Landscape

The following data summarizes the solubility behavior of **3-allylbenzaldehyde** across standard laboratory solvent classes.

Quantitative Solubility Estimates (at 25°C)

Solvent Class	Representative Solvent	Solubility Status	Est. Saturation Limit	Application Context
Chlorinated	Dichloromethane (DCM)	Highly Soluble	> 500 mg/mL	Extraction, Reaction Medium
Chlorinated	Chloroform	Highly Soluble	> 500 mg/mL	NMR Analysis, Synthesis
Polar Aprotic	Ethyl Acetate	Highly Soluble	> 400 mg/mL	Chromatography, Extraction
Polar Aprotic	Acetone	Miscible	N/A (Miscible)	Cleaning, Solvating Agent
Polar Aprotic	DMSO / DMF	Miscible	N/A (Miscible)	Stock Solutions, Bio-assays
Non-Polar	Hexanes / Heptane	Soluble	~50–100 mg/mL	Chromatography (Mobile Phase)
Non-Polar	Toluene	Highly Soluble	> 300 mg/mL	Reflux Reactions
Polar Protic	Methanol / Ethanol	Soluble	> 200 mg/mL	Risk of hemiacetal formation
Aqueous	Water	Insoluble	< 0.5 mg/mL	Immiscible Phase

“

Note on Alcohols: While soluble in methanol and ethanol, aldehydes can form hemiacetals in equilibrium, especially in the presence of acid catalysts. For analytical standards (HPLC/GC), use acetonitrile or non-protic solvents to prevent peak broadening or degradation.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact saturation limit for a specific solvent system.

- Preparation: Weigh a clean, dry 2 mL borosilicate vial ().
- Saturation: Add 1.0 mL of the target solvent to the vial.
- Addition: Add **3-allylbenzaldehyde** dropwise with continuous stirring (magnetic flea) until a persistent cloudiness or phase separation (oil droplets) is observed.
- Equilibration: Cap the vial and stir at 25°C for 4 hours.
- Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial ().
- Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure (rotary evaporator).
- Measurement: Weigh the vial containing the dried residue ().
- Calculation:

Protocol B: Purification via Flash Chromatography

Based on literature R_f values (R_f = 0.47 in 20% Ether/Hexanes).

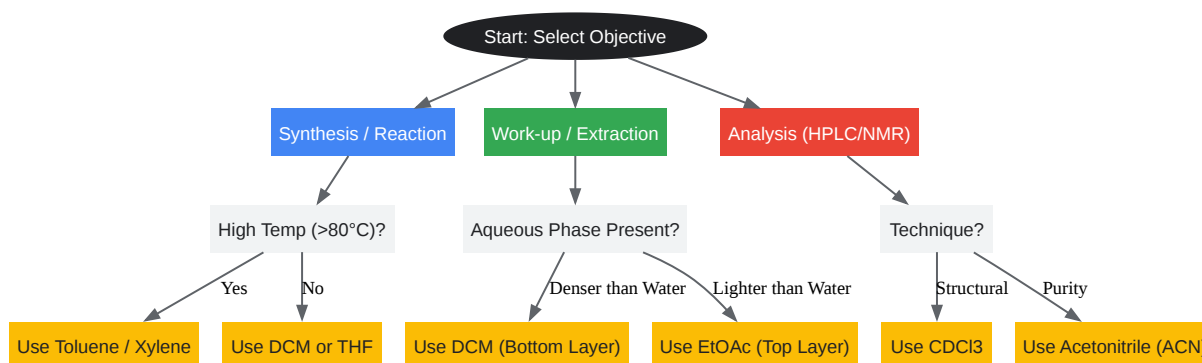
- Stationary Phase: Silica Gel 60 (230-400 mesh).
- Mobile Phase:
 - Start: 100% Hexanes (to elute non-polar impurities).

- Gradient: Ramp to 5%
10%
20% Diethyl Ether (or Ethyl Acetate) in Hexanes.
- Loading: Dissolve the crude oil in a minimum volume of 10% DCM/Hexanes. (Avoid pure DCM for loading if possible to prevent band broadening).
- Detection: UV at 254 nm (Strong absorption due to conjugated benzaldehyde system).

Visualizations

Figure 1: Solvent Selection Decision Tree

This logic flow guides the selection of the optimal solvent based on the experimental objective (Synthesis, Extraction, or Analysis).

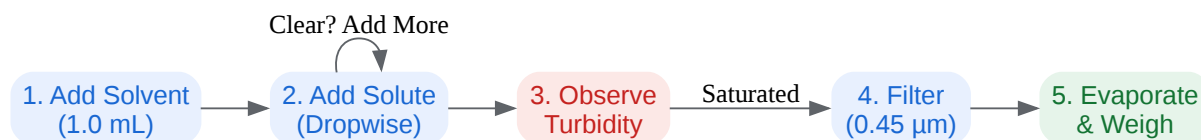


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Caption: Decision matrix for selecting solvents compatible with **3-allylbenzaldehyde** based on process requirements.

Figure 2: Solubility Determination Workflow

A visual guide to the gravimetric protocol described in Section 4.



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Caption: Step-by-step workflow for gravimetric solubility determination.

References

- Heck, R. F. (1968).[2] "Allylation of Aromatic Compounds with Organopalladium Salts." *Journal of the American Chemical Society*, 90(20), 5518–5523.
 - Context: Describes the synthesis and isolation of **3-allylbenzaldehyde**, noting its distillation boiling point (77-83°C)
- Kroutil, W., et al. (2012).[1] "Expanding the regioselective enzymatic repertoire: oxidative mono-cleavage of dialkenes." *Chemical Communications*, 48, 3303-3305.[1]
 - Context: Provides detailed characterization data (NMR, IR)
- PubChem Compound Summary. (n.d.). "**3-Allylbenzaldehyde** (CID 141062)."[3] National Center for Biotechnology Information.
 - Context: General physical property estimation and unique chemical identifiers (CAS 21156-91-2).

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